molecular formula C₄₃H₅₁N₃O₁₂ B1144459 16-Desmethyl-16-(hydroxymethyl)rifaximin CAS No. 1210022-90-4

16-Desmethyl-16-(hydroxymethyl)rifaximin

Cat. No.: B1144459
CAS No.: 1210022-90-4
M. Wt: 801.88
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Description

. It is a derivative of rifaximin, a well-known antibiotic used primarily to treat gastrointestinal disorders. This compound has a molecular formula of C43H51N3O12 and a molecular weight of 801.88 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Desmethyl-16-(Hydroxymethyl)Rifaximin involves the modification of the parent compound rifaximin. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves selective demethylation and hydroxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

16-Desmethyl-16-(Hydroxymethyl)Rifaximin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

16-Desmethyl-16-(Hydroxymethyl)Rifaximin has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 16-Desmethyl-16-(Hydroxymethyl)Rifaximin involves its interaction with bacterial RNA polymerase, inhibiting the synthesis of RNA and thereby preventing bacterial replication. This compound targets the bacterial ribosome and disrupts protein synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Rifaximin: The parent compound, widely used as an antibiotic.

    Rifampicin: Another antibiotic in the same family, used to treat tuberculosis.

    Rifabutin: Used to treat mycobacterial infections.

Uniqueness

16-Desmethyl-16-(Hydroxymethyl)Rifaximin is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antibiotics .

Properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,36-tetrahydroxy-22-(hydroxymethyl)-11-methoxy-3,7,12,14,16,18,30-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51N3O12/c1-19-13-15-46-28(17-19)44-32-29-30-37(51)24(6)40-31(29)41(53)43(8,58-40)56-16-14-27(55-9)21(3)39(57-25(7)48)23(5)36(50)22(4)35(49)20(2)11-10-12-26(18-47)42(54)45-33(34(32)46)38(30)52/h10-17,20-23,27,35-36,39,47,49-52H,18H2,1-9H3,(H,45,54)/b11-10+,16-14+,26-12-/t20-,21+,22+,23+,27-,35-,36+,39+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTUFZPLJLQLQM-SRVBJRABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861028
Record name 16-Desmethyl-16-(hydroxymethyl)rifaximin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210022-90-4
Record name 16-Desmethyl-16-(hydroxymethyl)rifaximin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210022904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Desmethyl-16-(hydroxymethyl)rifaximin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16-DESMETHYL-16-(HYDROXYMETHYL)RIFAXIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZC3G20EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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